(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride
Overview
Description
The compound “(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in drug discovery .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including “(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride”, typically consists of a fused benzene and imidazole ring . The InChI code for a similar compound, “(1-methyl-1H-benzimidazol-2-yl)methanamine”, is 1S/C9H11N3/c1-12-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6,10H2,1H3 .Chemical Reactions Analysis
Benzimidazole derivatives are known for their broad range of chemical and biological properties . They can undergo various chemical reactions, often serving as a key functional group in the synthesis of new drugs .Scientific Research Applications
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Synthesis of Heterocyclic Compounds
- Field: Organic Chemistry
- Application: Imidazol-4-ones, a class of compounds similar to the one you mentioned, are important scaffolds for a variety of applications, including natural products, medicine, agriculture, and other applications .
- Method: The synthesis of imidazol-4-ones has been achieved through a number of unique methodologies developed over the years .
- Results: These methodologies can be used to produce three C5-substitution patterns .
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Antitumor Agents
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Anti-Microbial Activity
- Synthesis of Unique Chemical Structures
- Field: Organic Chemistry
- Application: A general, inexpensive, and versatile method has been designed for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone .
- Method: The synthesis involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
- Results: This method allows for the production of unique chemical structures .
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Pharmaceutical Applications
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Chemical Research
Safety And Hazards
Future Directions
Benzimidazole derivatives, including “(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride”, continue to be an area of interest in drug discovery due to their broad range of chemical and biological properties . Future research may focus on the development of new synthesis methods and the exploration of their potential therapeutic applications.
properties
IUPAC Name |
(4-methyl-1H-benzimidazol-2-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-6-3-2-4-7-9(6)12-8(5-10)11-7;;/h2-4H,5,10H2,1H3,(H,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDICFACSEKJAGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride | |
CAS RN |
1269087-76-4 | |
Record name | 1269087-76-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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